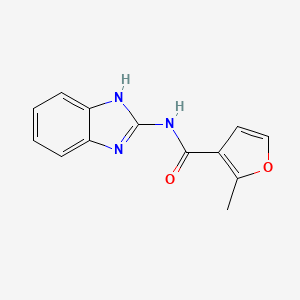
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide, also known as MSMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSMA is a member of the sulfonylurea family of herbicides and is commonly used as a selective post-emergence herbicide in agriculture. However, the focus of
Wirkmechanismus
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide exerts its effects on cancer cells by inhibiting the activity of enzymes involved in the cell cycle and DNA replication. This compound also induces the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to affect various biochemical and physiological processes in cancer cells. This compound inhibits the activity of enzymes involved in energy metabolism, leading to a decrease in ATP production. This compound also disrupts the redox balance in cancer cells, leading to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in lab experiments include its potent activity against cancer cells, its ability to enhance the efficacy of chemotherapy drugs, and its relatively low toxicity compared to other cancer drugs. However, the limitations of using this compound in lab experiments include its potential toxicity to non-cancerous cells and the need for further studies to determine optimal dosages and treatment regimens.
Zukünftige Richtungen
There are several future directions for research on N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide. One potential direction is to investigate the use of this compound in combination with other cancer drugs to enhance their efficacy. Another direction is to study the potential use of this compound in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosages and treatment regimens for this compound in cancer treatment.
Synthesemethoden
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide can be synthesized by reacting N-methyl-N-(3-nitrophenyl)glycinamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been studied for its potential use in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. Furthermore, this compound has been shown to enhance the efficacy of chemotherapy drugs when used in combination with them.
Eigenschaften
IUPAC Name |
N-methyl-2-(N-methylsulfonyl-3-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5S/c1-11-10(14)7-12(19(2,17)18)8-4-3-5-9(6-8)13(15)16/h3-6H,7H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDSYGFRCZZSEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5775287.png)









![methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B5775371.png)
![N-[4-(dimethylamino)phenyl]-2-naphthamide](/img/structure/B5775375.png)

![5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5775386.png)
